![molecular formula C22H46O2Si B12637045 16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one CAS No. 918876-18-3](/img/structure/B12637045.png)
16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. The tert-butyl(dimethyl)silyl group is particularly favored for its high hydrolytic stability, making it a valuable tool in various chemical reactions and processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as NMR spectroscopy and chromatography, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one undergoes various chemical reactions, including:
Oxidation: The silyl ether can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/pyridine
Reduction: LiAlH₄, NaBH₄
Substitution: TBAF in tetrahydrofuran (THF) at room temperature
Major Products Formed
The major products formed from these reactions include the corresponding alcohols, aldehydes, or carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The stability of the silyl ether is attributed to the strong Si-O bond and the steric hindrance provided by the tert-butyl and dimethyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: More sterically hindered, offering higher stability but requiring harsher conditions for removal.
tert-Butyldiphenylsilyl ethers: Provide similar stability but are bulkier and less commonly used.
Uniqueness
16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one stands out due to its optimal balance of stability and ease of removal. The tert-butyl(dimethyl)silyl group offers high hydrolytic stability, making it suitable for a wide range of reactions and conditions. Additionally, the mild conditions required for its removal make it a versatile and valuable protecting group in organic synthesis .
Propiedades
Número CAS |
918876-18-3 |
|---|---|
Fórmula molecular |
C22H46O2Si |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
16-[tert-butyl(dimethyl)silyl]oxyhexadecan-2-one |
InChI |
InChI=1S/C22H46O2Si/c1-21(23)19-17-15-13-11-9-7-8-10-12-14-16-18-20-24-25(5,6)22(2,3)4/h7-20H2,1-6H3 |
Clave InChI |
QAAHBAHFRFQUFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)
![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)

![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
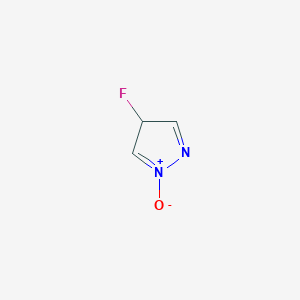
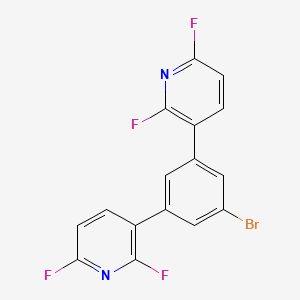
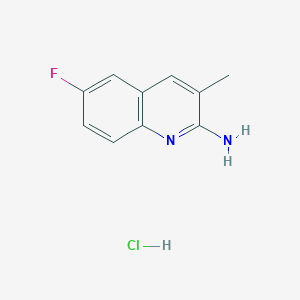
![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)
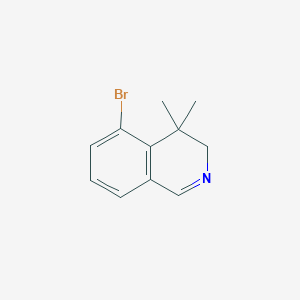
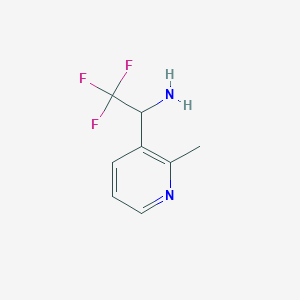

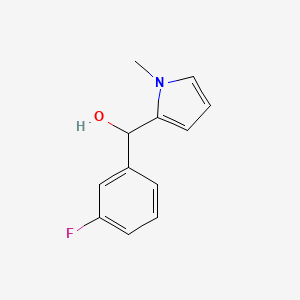
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)
